molecular formula C16H23N3O5 B12112352 2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid

2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid

Cat. No.: B12112352
M. Wt: 337.37 g/mol
InChI Key: NWEGIYMHTZXVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-TYR-VAL-GLY-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (valine and tyrosine) are added sequentially through coupling reactions. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) for activation, and piperidine for deprotection of the Fmoc group .

Industrial Production Methods

In industrial settings, the synthesis of H-D-TYR-VAL-GLY-OH can be scaled up using automated peptide synthesizers. These machines streamline the process by automating the repetitive steps of coupling and deprotection, ensuring high yield and purity. Environmentally conscious methods, such as using water as a solvent and microwave-assisted synthesis, are also being explored to reduce the environmental impact of peptide production .

Chemical Reactions Analysis

Types of Reactions

H-D-TYR-VAL-GLY-OH undergoes various chemical reactions, including:

    Oxidation: The phenol group in tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

    Substitution: The hydroxyl group in tyrosine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Hyperoxidized tyrosine derivatives.

    Reduction: Reduced peptide fragments.

    Substitution: Alkylated tyrosine derivatives.

Comparison with Similar Compounds

H-D-TYR-VAL-GLY-OH can be compared with other tripeptides such as:

    H-TYR-GLY-GLY-OH: Contains glycine instead of valine, leading to different structural and functional properties.

    H-TYR-VAL-ALA-OH: Contains alanine instead of glycine, affecting its reactivity and biological activity.

The uniqueness of H-D-TYR-VAL-GLY-OH lies in its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to act as a catalyst and its role in protein oxidation make it a valuable compound for various research applications .

Properties

IUPAC Name

2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-9(2)14(16(24)18-8-13(21)22)19-15(23)12(17)7-10-3-5-11(20)6-4-10/h3-6,9,12,14,20H,7-8,17H2,1-2H3,(H,18,24)(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEGIYMHTZXVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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